![molecular formula C8H3F4NS B11810821 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)
6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones and reduced to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole exhibits notable antimicrobial properties. The incorporation of fluorine enhances the compound's metabolic stability and bioavailability, making it a promising candidate for developing new antimicrobial agents.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Fluorine at position 6, trifluoromethyl | Significant antimicrobial properties |
5-Fluoro-2-methylbenzothiazole | Fluorine at position 5, methyl group | Antimicrobial properties |
7-Chloro-5-trifluoromethylbenzothiazole | Chlorine at position 7, trifluoromethyl | Antimicrobial activity |
6-Fluoro-2-(octylthio)benzo[d]thiazole | Fluorine at position 6, octylthio group | Potential antifungal |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to inhibit cancer cell proliferation in vitro. Structural modifications on the thiazole ring significantly affect interaction profiles with cancer-related targets.
Case Studies
-
Antiparasitic Activity
A study evaluated the antiparasitic effects of thiazole derivatives against Taenia crassiceps. The presence of fluorinated groups enhanced lipophilicity and biological activity, suggesting that similar modifications in this compound could yield improved antiparasitic effects. -
Tuberculosis Treatment
Research highlighted the efficacy of benzothiazole derivatives in treating tuberculosis. Compounds similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with some analogs showing sub-micromolar activities. -
Anticancer Activity
Studies focusing on various thiazole derivatives indicated that specific structural modifications could enhance antiproliferative effects against cancer cells. Some compounds displayed IC50 values lower than standard drugs like doxorubicin, indicating their potential as effective anticancer agents.
Materials Science
In addition to its medicinal applications, this compound plays a role in materials science. Its unique electronic properties make it suitable for developing advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. The compound's reactivity allows it to serve as an intermediate in synthesizing various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
Comparison: 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. Compared to its analogs, it exhibits distinct reactivity patterns and a broader spectrum of biological activities .
Biological Activity
6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound characterized by a benzo[d]thiazole core, which is modified by the presence of a fluorine atom and a trifluoromethyl group. This unique substitution pattern contributes to its distinct electronic properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Chemical Formula : C9H4F4N2S
- Molecular Weight : 236.19 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and alters its electronic characteristics, which can influence biological interactions and activities.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to known antimicrobial agents .
- In vitro studies have demonstrated its potential against fungal pathogens such as Candida albicans and Aspergillus niger, with notable inhibition observed at higher concentrations .
- Antiviral Activity :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both fluorine and trifluoromethyl groups significantly influences its interaction with biological targets. Comparative analysis with similar compounds reveals that the trifluoromethyl group enhances potency due to increased lipophilicity and altered electronic properties.
Compound Name | Structure | Similarity Score |
---|---|---|
2-Chloro-6-fluorobenzo[d]thiazole | Structure | 0.77 |
4-Fluorobenzo[d]thiazol-2-amine | Structure | 0.75 |
6-Fluoro-2-hydrazinylbenzo[d]thiazole | Structure | 0.73 |
4-Fluorobenzo[d]thiazole-2-carboxylic acid | Structure | 0.72 |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various derivatives, including those based on the benzo[d]thiazole framework. The results indicated that modifications could enhance activity against resistant strains of bacteria, highlighting the therapeutic potential of these compounds in treating infections caused by multidrug-resistant organisms .
-
Antiviral Screening :
- In antiviral assays against SARS-CoV-2, derivatives containing the benzothiazole moiety were tested for their ability to inhibit viral replication. Compounds like TKB245, which share structural similarities with this compound, demonstrated exceptional potency, achieving EC50 values as low as 30 nM . This suggests that further exploration of this compound could lead to effective antiviral therapies.
Properties
Molecular Formula |
C8H3F4NS |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
IATQMBMVLYCWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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